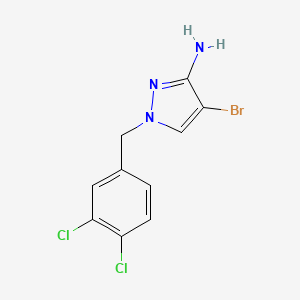

4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

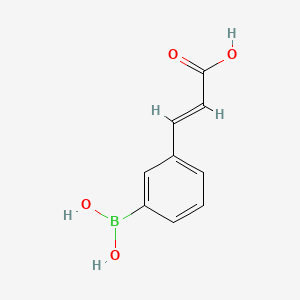

“4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C10H8BrCl2N3 . Its molecular weight is 321 .

Molecular Structure Analysis

The molecular structure of “4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine” consists of a pyrazole ring substituted with a bromine atom at the 4th position and a 3,4-dichlorobenzyl group at the 1st position .Applications De Recherche Scientifique

Synthesis and Derivatives

- 4-bromo-1H-pyrazoles, such as 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, are used in the synthesis of various derivatives, exhibiting a range of activities. For instance, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives showed notable analgesic, hypotensive, bradycardiac, anti-inflammatory activities, infiltration anesthesia, and weak platelet antiaggregating activity (Bondavalli et al., 1988).

Oxidation Reactions

- 4-bromo-1H-pyrazoles are also involved in oxidation reactions. A study demonstrated that 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole reacts with tertiary amines and sulfides, producing amine oxides and sulfoxides in high yield (Baumstark & Chrisope, 1981).

Structural and Spectral Analysis

- The molecular structure and spectral properties of derivatives of 4-bromo-1H-pyrazoles, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been studied. These analyses include X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. The studies highlight the stability and intramolecular charge transfer responsible for nonlinear optical properties (Tamer et al., 2016).

Tautomerism Studies

- Tautomerism in 4-bromo-1H-pyrazoles, including variants like 3,4-dibromo-5-phenyl-1H-pyrazole, is a subject of research. Multinuclear magnetic resonance spectroscopy and X-ray crystallography have been used to study this tautomerism, providing insights into the predominant tautomeric forms in different states (Trofimenko et al., 2007).

Palladium-catalyzed Reactions

- Palladium-catalyzed reactions involving 4-bromo-1H-pyrazoles have been explored for synthesizing various N-heterocycles. This includes the synthesis of 3-substituted 1-aryl-1H-pyrazoles using β-bromo-α,β-unsaturated ketones (Lee & Cho, 2012).

Antibacterial Activity

- The antibacterial potential of new pyrazole amide derivatives synthesized from 4-bromo-1H-pyrazoles has been evaluated. These derivatives showed promising activity against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria (Ahmad et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, 1-Bromo-3,4-dichlorobenzene, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-bromo-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrCl2N3/c11-7-5-16(15-10(7)14)4-6-1-2-8(12)9(13)3-6/h1-3,5H,4H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIYKTURCXASTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C(=N2)N)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198152 |

Source

|

| Record name | 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine | |

CAS RN |

895929-98-3 |

Source

|

| Record name | 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)

![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)

![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)

![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)